5-nitro-1H-indole-3-sulfonyl chloride
Overview
Description
5-nitro-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.65 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its applications in various chemical reactions and scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
aureus by damaging their membranes .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that indole derivatives can have a wide range of effects, depending on their specific biological activities .
Biochemical Analysis
Cellular Effects
Indole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, depending on their specific biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-nitroindole with chlorosulfonic acid in the presence of sodium sulfate . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is 5-amino-1H-indole-3-sulfonyl chloride.
Oxidation Reactions: Products vary depending on the extent of oxidation.
Scientific Research Applications
5-nitro-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
- 4-nitro-1H-indole-3-sulfonyl chloride
- 6-nitro-1H-indole-3-sulfonyl chloride
- 7-nitro-1H-indole-3-sulfonyl chloride
Comparison: 5-nitro-1H-indole-3-sulfonyl chloride is unique due to the position of the nitro group on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-nitro-1H-indole-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGKKNGEOHQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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